Regioisomeric Thiophene Substitution: Thiophen-3-yloxy vs. Thiophen-2-yl Direct Attachment
The target compound incorporates a thiophen-3-yloxy ether linkage at the piperidine 4-position, whereas the closest disclosed analog in the patent literature bears a thiophen-2-yl group directly attached to the piperidine ring (C–C bond) [1]. SAR data from the Merck GPR119 patent family indicate that replacing a direct thiophene C-attachment with an oxy-linker (ether) alters the spatial orientation of the heteroaryl ring and introduces an additional hydrogen-bond acceptor, which systematically modulates GPR119 cAMP accumulation EC50 values across multiple compound pairs [1]. The specific quantitative EC50 for the target compound was not publicly disclosed; however, the patent teaches that oxy-linked heteroaryl piperidines exhibit a distinct potency rank-order compared to directly-attached analogs, with ether-linked variants generally showing 2- to 10-fold shifts in cAMP activation potency relative to their C-linked counterparts depending on the specific aryl-cyclopropyl partner [1].
| Evidence Dimension | GPR119 cAMP activation potency modulation by ether vs. direct thiophene linkage |
|---|---|
| Target Compound Data | Specific EC50 not publicly disclosed; patent classifies within preferred GPR119 agonist scope (EC50 < 1 μM inferred from patent claims) [1] |
| Comparator Or Baseline | (1-(4-Fluorophenyl)cyclopropyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone (direct C-attached thiophene-2-yl analog); specific EC50 not disclosed |
| Quantified Difference | Class-level SAR: oxy-linked heteroaryl piperidines show 2- to 10-fold potency shifts vs. directly-attached analogs based on patent SAR tables [1] |
| Conditions | GPR119 cAMP accumulation assay in CHO or HEK293 cells expressing human GPR119 (assay conditions as per WO2014/052379A1) [1] |
Why This Matters
The ether linkage introduces conformational flexibility and an additional H-bond acceptor, which can produce distinct off-rate kinetics and biased signaling profiles compared to C-linked analogs, making the compound a valuable tool for probing GPR119 activation mechanisms where linker-dependent pharmacology is hypothesized.
- [1] Acton, J. J., Edmondson, S. D., Liu, P., Miller, M. W., Wood, H. B., DuBois, B. G., & Geiss, W. B. (Merck Sharp & Dohme Corp.). Substituted cyclopropyl compounds, compositions containing such compounds, and methods of treatment. WO2014/052379A1, published April 3, 2014. View Source
